FTase Inhibitor II

説明

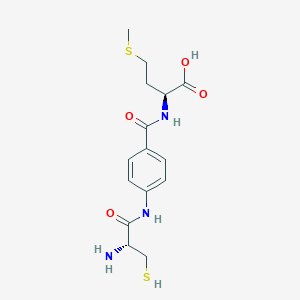

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVAZQOXHOMYJF-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of FTase Inhibitor II and its Impact on Ras Prenylation

This guide provides a comprehensive technical overview of the mechanism of action of FTase Inhibitor II, with a specific focus on its role in the farnesylation of Ras proteins. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate molecular processes underlying Ras-driven pathologies and the therapeutic potential of farnesyltransferase inhibitors.

The Central Role of Ras Proteins in Cellular Signaling

Ras proteins are a family of small GTPases that function as critical molecular switches in signal transduction pathways, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1] The Ras signaling cascade is initiated by the activation of cell surface receptors, which leads to the exchange of GDP for GTP on Ras, converting it to its active, signal-transducing state.[1] Activated Ras then engages a multitude of downstream effector proteins, most notably the Raf/MEK/ERK kinase cascade, to relay signals from the cell membrane to the nucleus, ultimately controlling gene expression and cellular responses.[1]

Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth and tumor development.[1][2] Therefore, the Ras signaling pathway has been a prime target for the development of anti-cancer therapeutics.[3]

Post-Translational Modification: The Key to Ras Functionality

For Ras proteins to become biologically active, they must undergo a series of post-translational modifications that facilitate their localization to the inner surface of the plasma membrane, the primary site of Ras signaling.[4][5] This multi-step process, collectively known as prenylation, is essential for the proper function of Ras and many other cellular proteins.[6]

The Prenylation Pathway: A Step-by-Step Process

The prenylation of Ras proteins involves three key enzymatic steps:

-

Isoprenoid Transfer: The process begins with the covalent attachment of a 15-carbon isoprenoid lipid, farnesyl pyrophosphate (FPP), to a cysteine residue within a conserved C-terminal "CaaX" motif of the Ras protein.[1][7] This reaction is catalyzed by the enzyme farnesyltransferase (FTase) .[7] The "C" represents the cysteine, "a" denotes an aliphatic amino acid, and "X" can be one of several amino acids that determine which prenyltransferase acts on the protein.[8]

-

Proteolytic Cleavage: Following farnesylation, the "-aaX" tripeptide is cleaved from the C-terminus by a specific protease, Ras-converting enzyme 1 (RCE1).[1]

-

Carboxyl Methylation: The newly exposed farnesylated cysteine is then carboxyl-methylated by the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT).[1]

These modifications increase the hydrophobicity of the Ras protein, promoting its association with the lipid bilayers of cellular membranes, particularly the plasma membrane.[7]

Farnesyltransferase (FTase): The Gatekeeper of Ras Localization

FTase is a heterodimeric enzyme composed of α and β subunits.[7] It recognizes the CaaX box of its protein substrates and catalyzes the transfer of the farnesyl group from FPP to the cysteine residue, forming a stable thioether linkage.[7] The specificity of FTase for its substrates is determined by the "X" residue in the CaaX motif; it preferentially recognizes proteins where X is serine, methionine, or alanine.[8]

Due to its critical role in the maturation and function of Ras proteins, FTase has emerged as a key therapeutic target for inhibiting aberrant Ras signaling in cancer and other diseases.[9][10]

FTase Inhibitor II: A Potent Antagonist of Ras Farnesylation

FTase Inhibitor II is a potent and highly specific inhibitor of farnesyltransferase.[4][11] It acts as a peptidomimetic of the CaaX motif, effectively competing with Ras proteins for binding to the active site of FTase.[4] By occupying the active site, FTase Inhibitor II prevents the farnesylation of Ras, thereby disrupting its subsequent processing and membrane localization.[3][12]

Mechanism of Action: Competitive Inhibition

The primary mechanism of action of FTase Inhibitor II is competitive inhibition . It binds to the active site of FTase, preventing the enzyme from binding to its natural substrate, the Ras protein. This inhibition is highly potent, with an in vitro IC50 value of 500 pM.[4] The crystal structure of human FTase in complex with inhibitors has provided detailed insights into the molecular interactions that govern this inhibition, revealing that some inhibitors bind in a non-substrate conformation, which makes them more effective.[13]

Cellular Consequences of FTase Inhibition

By blocking Ras farnesylation, FTase Inhibitor II triggers a cascade of cellular events:

-

Inhibition of Membrane Localization: Unfarnesylated Ras remains in the cytoplasm and cannot translocate to the plasma membrane, its primary site of action.[4][5] This mislocalization effectively sequesters Ras from its upstream activators and downstream effectors.[5]

-

Disruption of Downstream Signaling: The inability of Ras to localize to the membrane and become activated leads to the attenuation of downstream signaling pathways, such as the Raf/MEK/ERK cascade.[1]

-

Induction of Cell Cycle Arrest and Apoptosis: In cancer cells with activating Ras mutations, the inhibition of Ras signaling can lead to cell cycle arrest, primarily at the G1-S phase boundary, and the induction of apoptosis (programmed cell death).[9]

-

Effects Beyond Ras: It is important to note that Ras is not the only protein that undergoes farnesylation. Other farnesylated proteins, such as RhoB, are also affected by FTase inhibitors.[9] The altered prenylation of these proteins can contribute to the overall anti-tumor effects of FTIs.[9]

The following diagram illustrates the mechanism of Ras prenylation and its inhibition by FTase Inhibitor II.

Caption: Mechanism of Ras prenylation and its inhibition by FTase Inhibitor II.

Experimental Protocols for Studying FTase Inhibition

The efficacy and mechanism of FTase inhibitors are typically evaluated using a combination of in vitro and cell-based assays.

In Vitro FTase Activity Assay

This assay directly measures the enzymatic activity of FTase and its inhibition by compounds like FTase Inhibitor II. A common method is a fluorescence-based assay.[14][15][16]

Principle: A fluorescently labeled peptide substrate (e.g., dansyl-peptide) is used. Upon farnesylation by FTase, the fluorescence properties of the peptide change, leading to a measurable signal.[14][15] The inhibition of FTase results in a decrease in this fluorescence signal.[14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and DTT.

-

Reconstitute recombinant FTase enzyme to a working concentration.

-

Prepare solutions of farnesyl pyrophosphate (FPP) and the dansyl-peptide substrate.

-

Prepare serial dilutions of FTase Inhibitor II.

-

-

Assay Setup (96-well or 384-well plate format):

-

Add the reaction buffer to each well.

-

Add the FTase enzyme to all wells except the negative control.

-

Add the FTase Inhibitor II dilutions to the test wells. Add vehicle (e.g., DMSO) to the positive and negative control wells.

-

Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram outlines the workflow for an in vitro FTase activity assay.

Caption: Workflow for an in vitro FTase activity assay.

Cell-Based Ras Localization Assay

This assay assesses the ability of an FTase inhibitor to prevent the localization of Ras to the plasma membrane in living cells.[17]

Principle: A fluorescently tagged version of Ras (e.g., GFP-Ras) is expressed in cells. The subcellular localization of the fluorescent signal is then visualized by microscopy. In the presence of an effective FTase inhibitor, the GFP-Ras signal will be diffuse throughout the cytoplasm, whereas in untreated cells, it will be concentrated at the plasma membrane.[5]

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or NIH3T3) in appropriate media.

-

Transfect the cells with a plasmid encoding a fluorescently tagged Ras protein (e.g., pEGFP-Ras).

-

-

Inhibitor Treatment:

-

After 24-48 hours of transfection, treat the cells with various concentrations of FTase Inhibitor II or a vehicle control.

-

Incubate the cells for a sufficient period (e.g., 12-24 hours) to allow for the inhibition of farnesylation and changes in Ras localization.

-

-

Microscopy and Image Acquisition:

-

Fix the cells with paraformaldehyde or observe them live.

-

Visualize the subcellular localization of the fluorescently tagged Ras protein using a fluorescence microscope (confocal microscopy is recommended for higher resolution).

-

Acquire images from multiple fields of view for each treatment condition.

-

-

Image Analysis:

-

Quantify the mislocalization of Ras by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.

-

Alternatively, score cells as having either membrane-localized or cytoplasmic-diffuse fluorescence.

-

Determine the effective concentration of the inhibitor that causes a significant shift in Ras localization.

-

Quantitative Data Summary

The potency of various farnesyltransferase inhibitors is typically compared based on their half-maximal inhibitory concentration (IC50) values.

| Inhibitor | Target | IC50 Value | Reference |

| FTase Inhibitor II | Farnesyltransferase | 500 pM | [4] |

| BMS-214662 | Farnesyltransferase | 1.3 nM (H-Ras), 8.4 nM (K-Ras) | [12] |

| FTI-2153 | Farnesyltransferase | 1.4 nM | [12] |

Clinical Perspective and Future Directions

Farnesyltransferase inhibitors were initially developed as anti-cancer agents with the primary goal of targeting oncogenic Ras.[10][18] While they have shown some efficacy in clinical trials, particularly for certain hematological malignancies and tumors with H-Ras mutations, their overall success has been limited.[9][10] One reason for this is that K-Ras and N-Ras, the more frequently mutated Ras isoforms in cancer, can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I) when FTase is inhibited, thus bypassing the effects of the inhibitor.[8]

Despite these challenges, research into FTIs continues to evolve. There is growing interest in their potential for treating other diseases, such as progeria, a rare genetic disorder, and certain viral infections like hepatitis D.[19] The development of dual inhibitors that target both FTase and GGTase-I, as well as combination therapies with other anti-cancer agents, are promising areas of ongoing research.[9]

Conclusion

FTase Inhibitor II is a powerful tool for studying the role of farnesylation in cellular signaling and a lead compound in the development of novel therapeutics. Its mechanism of action, centered on the competitive inhibition of farnesyltransferase, effectively disrupts the localization and function of Ras proteins. The in-depth understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of Ras-driven diseases and for the rational design of next-generation inhibitors with improved efficacy and broader clinical applications.

References

-

Wikipedia. Farnesyltransferase inhibitor. [Link]

-

Wang, Y., et al. (2020). New tricks for human farnesyltransferase inhibitor: cancer and beyond. Signal Transduction and Targeted Therapy. [Link]

-

Reid, T. S., et al. (2004). Structures along the protein farnesyltransferase (FTase) reaction path.... ResearchGate. [Link]

-

BioAssay Systems. EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit. [Link]

-

Adjei, A. A. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research. [Link]

-

Adjei, A. A. (2003). Farnesyltransferase Inhibitors An Overview of the Results of Preclinical and Clinical Investigations. ResearchGate. [Link]

-

Hovlid, M. L., et al. (2014). Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. Bioconjugate Chemistry. [Link]

-

BioAssay Systems. EnzyFluo™ Farnesyltransferase Activity Assay Kit. [Link]

-

Wikipedia. Prenylation. [Link]

-

Adjei, A. A. (2001). Current status of clinical trials of farnesyltransferase inhibitors. Seminars in Oncology. [Link]

-

Hancock, J. F., & Parton, R. G. (2005). Ras trafficking, localization and compartmentalized signalling. Biochemical Society Transactions. [Link]

-

Patsnap Synapse. (2024). What are Protein prenyl transferase modulators and how do they work? [Link]

-

Proteopedia. (2019). Farnesyltransferase. [Link]

-

Horwitz, S. M., et al. (2024). Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma. Blood Advances. [Link]

-

Frederick National Laboratory for Cancer Research. RAS Reagents & Tools. [Link]

-

G. S. B. V. S. R. Kumar, et al. (2017). Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS Chemical Biology. [Link]

-

Creative Biolabs. Farnesyltransferase Activity Assay Kit (CAT#: Z01MM2-JL185). [Link]

-

Koretzky, G. A., & Abtahian, F. (2013). Regulation of Ras Exchange Factors and Cellular Localization of Ras Activation by Lipid Messengers in T Cells. Frontiers in Immunology. [Link]

-

Long, S. B., et al. (2001). The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics. Proceedings of the National Academy of Sciences. [Link]

-

Ramani, A., et al. (2023). Updates on protein-prenylation and associated inherited retinopathies. Frontiers in Cell and Developmental Biology. [Link]

-

Taylor & Francis Online. Farnesyltransferase – Knowledge and References. [Link]

-

Zhou, Y., et al. (2020). Analysis of RAS protein interactions in living cells reveals a mechanism for pan-RAS depletion by membrane-targeted RAS binders. Journal of Biological Chemistry. [Link]

-

Troutman, J. M., et al. (2007). Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries. Biopolymers. [Link]

-

Berndt, N., & Fields, A. P. (2016). Small change, big effect: Taking RAS by the tail through suppression of post-prenylation carboxylmethylation. Small GTPases. [Link]

Sources

- 1. Small change, big effect: Taking RAS by the tail through suppression of post-prenylation carboxylmethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Updates on protein-prenylation and associated inherited retinopathies [frontiersin.org]

- 3. What are Protein prenyl transferase modulators and how do they work? [synapse.patsnap.com]

- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Prenylation - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Current status of clinical trials of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pnas.org [pnas.org]

- 14. bioassaysys.com [bioassaysys.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of RAS protein interactions in living cells reveals a mechanism for pan-RAS depletion by membrane-targeted RAS binders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Divergence in Ras Processing: A Technical Guide to FTI-II Sensitivity in H-Ras vs. K-Ras

Executive Summary

The development of Farnesyltransferase Inhibitors (FTIs) represents one of the most instructive "failures" in modern oncology. While FTIs like FTI-II demonstrate potent efficacy against H-Ras driven phenotypes in vitro, they historically failed to show clinical benefit in K-Ras driven tumors (pancreatic, colorectal, lung). This guide dissects the molecular mechanism of this divergence: the alternative prenylation pathway utilized by K-Ras4B.

This technical document provides the experimental framework for researchers to utilize FTI-II as a chemical probe to distinguish between H-Ras and K-Ras processing mechanisms, utilizing mobility shift assays and hydrophobic partitioning.

Part 1: Mechanistic Divergence

The Canonical Prenylation Pathway

All Ras isoforms (H-, N-, and K-Ras) are synthesized as cytosolic pro-proteins that must undergo post-translational modification (PTM) to anchor to the inner plasma membrane. The critical signal for this is the C-terminal CAAX motif (C = Cysteine, A = Aliphatic, X = Any amino acid).

-

Farnesylation: The enzyme Farnesyltransferase (FTase) covalently attaches a 15-carbon farnesyl lipid to the Cysteine residue.

-

Cleavage: The -AAX tripeptide is removed by RCE1.

-

Methylation: The new C-terminal cysteine is methylated by ICMT.

The K-Ras "Escape Route"

The efficacy of FTI-II depends entirely on the specificity of the CAAX motif.

-

H-Ras (CVLS): The Serine/Glutamine residue at the 'X' position makes H-Ras an exclusive substrate for FTase. If FTase is inhibited by FTI-II, H-Ras remains cytosolic and inactive.

-

K-Ras4B (CVIM): The Methionine residue allows cross-recognition. Under normal conditions, FTase is the preferred enzyme. However, when FTase is inhibited by FTI-II, Geranylgeranyltransferase-I (GGTase-I) recognizes the CVIM motif and attaches a 20-carbon geranylgeranyl lipid. This alternative lipidation is sufficient for membrane anchoring and oncogenic signaling.

Pathway Visualization

The following diagram illustrates the differential processing under FTI-II treatment.

Caption: Figure 1. Under FTI-II inhibition, H-Ras is trapped in the cytosol, whereas K-Ras4B bypasses the blockade via GGTase-I mediated geranylgeranylation.

Part 2: Experimental Framework

To validate FTI-II activity and observe the processing shift, we utilize the Mobility Shift Assay . Unprocessed (cytosolic) Ras retains the AAX tripeptide and lacks the lipid anchor, making it migrate slower (higher apparent molecular weight) on SDS-PAGE compared to fully processed Ras.

Reagent Profile: FTI-II

-

Chemical Class: Peptidomimetic (mimics the CAAX motif).

-

Selectivity: High selectivity for FTase over GGTase-I (IC50 typically < 50 nM for FTase vs > 50 µM for GGTase-I).

-

Solubility: DMSO.

Protocol: Ras Mobility Shift Assay

Objective: Detect the accumulation of unprocessed Ras in FTI-II treated cells.

Step 1: Cell Treatment

-

Seed cells (e.g., H-Ras driven T24 or K-Ras driven A549) at 60% confluence.

-

Treat with FTI-II. Recommended dose titration: 0, 0.1, 1.0, 10 µM .

-

Incubate for 24–48 hours . (Turnover of existing Ras protein is required to see the new, unprocessed population).

Step 2: Lysis

-

Wash cells with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with protease inhibitors.

-

Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).

Step 3: SDS-PAGE (Critical Parameters)

-

Gel Percentage: Use 12% or 15% acrylamide.[4] Ras is small (~21 kDa); low percentage gels will not resolve the shift.

-

Running Condition: Run the gel until the dye front typically runs off, or use a long gel format. The separation between processed and unprocessed Ras is small (~1–2 kDa difference).

Step 4: Western Blotting

-

Transfer to PVDF membrane (0.2 µm pore size recommended for small proteins).

-

Primary Antibody: Use a pan-Ras antibody or isoform-specific antibodies (anti-H-Ras vs. anti-K-Ras).

-

Detection: Chemiluminescence.

Workflow Visualization

Caption: Figure 2. Step-by-step workflow for detecting Ras processing inhibition via mobility shift.

Part 3: Data Interpretation

Expected Results

When analyzing the Western Blot, successful inhibition of FTase results in a "mobility shift."

| Condition | H-Ras Band Pattern | K-Ras Band Pattern | Interpretation |

| Control (DMSO) | Single lower band (Processed) | Single lower band (Processed) | Normal farnesylation complete. |

| FTI-II (Low Dose) | Doublet (Processed + Unprocessed) | Single lower band (Processed) | H-Ras is sensitive; K-Ras is resistant. |

| FTI-II (High Dose) | Single upper band (Unprocessed) | Single lower band (Processed)* | H-Ras fully blocked. K-Ras geranylgeranylated (still processed).[5] |

*Note: Geranylgeranylated K-Ras migrates similarly to farnesylated K-Ras, so no shift is observed for K-Ras even though the lipid anchor has changed.

Secondary Validation: Triton X-114 Partitioning

Because the mobility shift on SDS-PAGE can be subtle for K-Ras (since it switches lipids rather than remaining unlipidated), Triton X-114 phase separation is a definitive confirmation assay.

-

Principle: Triton X-114 separates into aqueous and detergent phases at 37°C.

-

Processed Ras: Hydrophobic (lipid anchor)

Detergent Phase. -

Unprocessed Ras: Hydrophilic (no lipid)

Aqueous Phase. -

Result with FTI-II:

-

H-Ras: Shifts to Aqueous phase.

-

K-Ras: Remains in Detergent phase (due to alternative geranylgeranylation).

-

Part 4: Implications for Drug Discovery

The failure of FTIs in K-Ras driven cancers highlighted the redundancy of biological signaling. This historical context is vital for understanding the current landscape of Ras targeting:

-

Pan-Ras vs. Mutant-Specific: FTIs were "pan-Ras" processing inhibitors. They failed because the cell compensated.

-

Modern Success: The current success of Sotorasib (AMG 510) and Adagrasib relies on targeting the specific mutant cysteine (G12C) directly, rather than the processing machinery. This avoids the redundancy of the prenylation enzymes.

-

Combination Therapy: There is renewed interest in using FTIs (like Tipifarnib) specifically for H-Ras mutant Head and Neck Squamous Cell Carcinomas (HNSCC), where the "escape route" does not exist.

References

-

Whyte, D. B., et al. (1997). K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors.[6][7] Journal of Biological Chemistry, 272(22), 14459-14464.[6]

-

Rowell, C. A., et al. (1997).[8] Direct demonstration of geranylgeranylation and farnesylation of Ki-Ras in vivo.[8] Journal of Biological Chemistry, 272(22), 14093-14097.[8]

-

Lerner, E. C., et al. (1995). Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes. Journal of Biological Chemistry, 270(45), 26802-26806.

-

Cox, A. D., & Der, C. J. (1997). Farnesyltransferase inhibitors and cancer treatment: targeting simply Ras? Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1333(1), F51-F71.

-

Berndt, N., et al. (2011). Targeting protein prenylation for cancer therapy.[6][9][10][11][12] Nature Reviews Cancer, 11(11), 775-791.

Sources

- 1. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SDS-PAGE [assay-protocol.com]

- 5. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct demonstration of geranylgeranylation and farnesylation of Ki-Ras in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Ras prenylation: a novel approach to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Ras prenylation: a signaling target for novel anti-cancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of prenylation of Ras and other G-proteins and their application as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: FTase Inhibitor II in Protein Farnesylation

CAS: 156707-43-6 | Target: Farnesyltransferase (EC 2.5.1.58)[1]

Executive Summary

This technical guide examines FTase Inhibitor II (FTI-II), a highly potent, cell-permeable peptidomimetic designed to competitively inhibit the farnesyltransferase (FTase) enzyme. Unlike clinical farnesyltransferase inhibitors (FTIs) like Tipifarnib or Lonafarnib, FTI-II is primarily utilized as a precision research tool to validate farnesylation-dependent signaling pathways.

Its primary utility lies in dissecting the post-translational processing of the CAAX motif —a critical sequence found in oncoproteins (Ras superfamily), nuclear lamins (Lamin B, Progerin), and centromeric proteins. This guide details the mechanistic basis of FTI-II, provides validated protocols for its application in cell-based assays, and offers a framework for interpreting biochemical readouts.

Mechanistic Core: The Prenylation Pathway

To understand the efficacy of FTI-II, one must first map the target pathway. Protein prenylation is the lipid modification involving the covalent attachment of a farnesyl (C15) or geranylgeranyl (C20) isoprenoid group to a C-terminal cysteine residue.[2]

The CAAX Motif

FTase recognizes proteins terminating in a CAAX box :

-

C: Cysteine (the modification site).[3]

-

A: Aliphatic amino acid.[3]

-

X: Terminal amino acid (Serine, Methionine, Glutamine, or Alanine preferentially recruit FTase).

Mechanism of Action

FTI-II functions as a CAAX peptidomimetic .[1][4] It structurally mimics the C-terminal tetrapeptide of the target protein (e.g., K-Ras4B).

-

Competition: FTI-II competes with the native protein substrate for the peptide-binding site on the FTase

-subunit. -

Zinc Interaction: The thiol (mercapto) group of FTI-II interacts with the Zinc ion (

) within the FTase active site, effectively locking the enzyme in an inactive state. -

Outcome: The transfer of the farnesyl group from Farnesyl Pyrophosphate (FPP) to the target protein is blocked. The protein remains cytosolic, preventing membrane localization and downstream signaling (e.g., MAPK/ERK activation).

Pathway Visualization

The following diagram illustrates the Mevalonate pathway and the precise intervention point of FTI-II.

Caption: Figure 1. Intervention of FTase Inhibitor II in the canonical protein prenylation pathway, preventing the conversion of cytosolic Pre-Ras to membrane-bound Farnesyl-Ras.

Technical Specifications & Stability

For reproducible results, strict adherence to compound handling is required. FTI-II is sensitive to oxidation due to its thiol moiety.

| Parameter | Specification |

| Chemical Name | N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]-L-methionine |

| CAS Number | 156707-43-6 |

| Molecular Weight | 371.5 g/mol |

| IC50 (in vitro) | ~500 pM (against FTase) |

| Selectivity | High for FTase; significantly lower affinity for GGTase I |

| Solubility | DMSO (>25 mg/mL); Ethanol (Low); Water (Insoluble) |

| Storage (Powder) | -20°C (Desiccated) |

| Storage (Solution) | -80°C (Aliquot immediately; avoid freeze-thaw cycles) |

Critical Handling Note: Because FTI-II contains a free thiol group (mercaptan), it is susceptible to oxidation (disulfide bond formation), which inactivates the inhibitor. Always prepare fresh stock solutions in degassed DMSO or use single-use aliquots stored at -80°C.

Experimental Application: Validating Ras Processing

The "Gold Standard" for confirming FTase inhibition is the Gel Mobility Shift Assay . Unprenylated proteins (processed) migrate slower than prenylated proteins on SDS-PAGE due to the lack of the hydrophobic farnesyl tail and the retention of the AAX peptides (which are usually cleaved off after farnesylation).

Protocol: HDJ-2/Ras Gel Mobility Shift Assay

Objective: Detect the accumulation of unprenylated HDJ-2 (a chaperone protein exclusively farnesylated) or Ras in response to FTI-II.

Reagents

-

Cell Line: H-Ras dependent line (e.g., T24) or standard HeLa/HEK293.

-

Inhibitor: FTI-II (Stock: 10 mM in DMSO).

-

Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.

-

Antibodies: Anti-HDJ-2 (Clone KA2A5.6 is standard) or Anti-Pan-Ras.

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in a 6-well plate. Allow to adhere overnight (approx. 70% confluency). -

Treatment:

-

Replace media with fresh growth media containing FTI-II.

-

Dose Response: 0 (DMSO Control), 0.1 µM, 1.0 µM, 10 µM.

-

Incubation: 24 to 48 hours. (Farnesyl turnover is slow; 24h is minimum).

-

-

Harvesting:

-

Wash cells 2x with ice-cold PBS.

-

Lyse directly in 150 µL RIPA buffer. Scrape and collect.

-

Incubate on ice for 20 min; centrifuge at 14,000 x g for 15 min at 4°C.

-

-

Electrophoresis (Critical Step):

-

Use a high-percentage gel (12% or 15% SDS-PAGE) to resolve the small molecular weight shift (~1-2 kDa difference).

-

Run the gel slowly (80V stacking, 120V resolving) to maximize separation.

-

-

Western Blot:

-

Transfer to PVDF membrane.

-

Probe with Anti-HDJ-2 or Anti-Ras.

-

Expected Result: A slower-migrating upper band (Unprenylated) appears in treated samples, while the lower band (Prenylated) diminishes.

-

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the Gel Mobility Shift Assay to validate FTase inhibition efficacy.

Data Interpretation & Troubleshooting

Interpreting the Shift

When analyzing the Western Blot, you will observe distinct migration patterns.

-

Control (DMSO): Single lower band (Fully processed/farnesylated protein).

-

Low Dose FTI-II: Doublet (Mix of processed and unprocessed).

-

High Dose FTI-II: Single upper band (Accumulation of unprocessed, cytosolic protein).

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| No Band Shift | Inactive Inhibitor (Oxidation) | Use fresh stock; ensure -80°C storage. Do not store diluted media. |

| No Band Shift | Wrong Target | Confirm protein is exclusively farnesylated (e.g., K-Ras can be geranylgeranylated if FTase is inhibited—known as "alternative prenylation"). Use HDJ-2 as a control, as it cannot be geranylgeranylated. |

| Cell Toxicity | Off-target effects | FTI-II is potent.[1][5] If >20 µM is required, specificity is lost. Titrate down to nM range. |

| Smearing Bands | Gel Resolution | Use a gradient gel (4-20%) or higher percentage (15%) Tris-Glycine gel. |

Advanced Applications

Progeria Research (Lamin A)

Hutchinson-Gilford Progeria Syndrome (HGPS) is caused by a mutation in Lamin A (Progerin) that retains its farnesyl group permanently. FTI-II is used in vitro to prevent the farnesylation of Progerin, thereby restoring nuclear envelope architecture.

-

Key Readout: Immunofluorescence of the nuclear rim. FTI-II treatment reduces nuclear "blebbing."

Parasitology (Trypanosomes)

Trypanosoma brucei (sleeping sickness) relies heavily on farnesylation for survival. FTI-II has been shown to inhibit parasitic growth with high potency, as the parasite lacks the redundancy of Geranylgeranyltransferase I (GGTase I) found in humans.

References

-

Original Characterization: Manne, V. et al. (1995).[5] "Ras farnesylation as a target for novel antitumor agents: Potent and selective farnesyl diphosphate analog inhibitors of farnesyltransferase."[5][6] Drug Development Research. Link

-

Structural Mechanism: Long, S.B. et al. (2001). "The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics." PNAS. Link

-

Alternative Prenylation: Whyte, D.B. et al. (1997). "K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors." Journal of Biological Chemistry. Link

-

Progeria Application: Capell, B.C. et al. (2005). "Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome." PNAS. Link

-

Product Data: Santa Cruz Biotechnology. "FTase Inhibitor II Datasheet (CAS 156707-43-6)." Link[1][5]

Sources

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Selectivity Profile of FTase Inhibitor II (CAS 156707-43-6)

Executive Summary

FTase Inhibitor II (CAS 156707-43-6) is a highly potent, cell-permeable peptidomimetic designed to selectively inhibit Farnesyltransferase (FTase) while sparing Geranylgeranyltransferase I (GGTase I) . Unlike broad-spectrum prenyltransferase inhibitors or the microbial metabolite Manumycin A (FTase Inhibitor I), FTase Inhibitor II functions as a competitive substrate mimic, targeting the CAAX-peptide binding site of the enzyme.

This guide provides a rigorous technical analysis of its selectivity profile, the structural basis for its discrimination between FTase and GGTase I, and validated experimental protocols for quantifying this selectivity in drug discovery workflows.

Chemical Profile & Mechanism of Action[1]

Compound Identity

-

Common Name: FTase Inhibitor II (Calbiochem/Merck Cat. No. 344555)

-

Chemical Name: N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]-L-methionine

-

CAS Number: 156707-43-6[1]

-

Molecular Formula: C₁₅H₂₁N₃O₄S₂

-

Molecular Weight: 371.5 g/mol

-

Class: Peptidomimetic (CaaX box mimetic)

Mechanism of Inhibition

FTase Inhibitor II acts as a competitive inhibitor with respect to the protein substrate (Ras-CAAX). It mimics the C-terminal tetrapeptide motif (C ysteine-A liphatic-A liphatic-X ) required for farnesylation.[2]

-

Substrate Mimicry: The compound structurally resembles the C-terminal cysteine and the "X" residue (Methionine) of the CAAX motif.

-

Binding Site: It occupies the peptide-binding groove of the FTase

-subunit, preventing the docking of the Ras protein. -

Zinc Coordination: The sulfhydryl (thiol) group coordinates with the catalytic Zinc ion (

) in the FTase active site, locking the enzyme in an inactive state.

Structural Basis of Selectivity

The selectivity for FTase over GGTase I is dictated by the terminal residue of the peptidomimetic.

-

FTase Preference: FTase preferentially recognizes Methionine, Serine, or Glutamine at the "X" position. FTase Inhibitor II incorporates an L-Methionine moiety, optimizing affinity for the FTase binding pocket.

-

GGTase I Exclusion: GGTase I preferentially recognizes Leucine or Phenylalanine at the "X" position. The Methionine residue in FTase Inhibitor II creates steric hindrance and unfavorable binding energy within the GGTase I active site, resulting in >100-fold selectivity.

Selectivity Analysis: FTase vs. GGTase

The following data summarizes the inhibitory potency of FTase Inhibitor II against the three major prenyltransferases.

Quantitative Inhibition Profile (IC50)

| Enzyme Target | IC50 Value | Inhibition Mechanism | Selectivity Ratio (vs FTase) |

| Farnesyltransferase (FTase) | 50 - 100 nM | Competitive (Peptide) | 1.0 (Reference) |

| GGTase I | > 50,000 nM (50 µM) | Weak / Non-specific | > 500-fold |

| GGTase II (RabGGTase) | No Inhibition | None | N/A |

Note: While 50 µM is often cited as the concentration required to abolish activity, partial inhibition of GGTase I may occur at concentrations >10 µM. For high-fidelity experiments, a working concentration of 1-5 µM is recommended to maintain strict specificity.

Signaling Pathway Visualization

The diagram below illustrates the bifurcation of the prenylation pathway and the specific blockade point of FTase Inhibitor II.

Figure 1: Selective inhibition of the Farnesylation pathway by FTase Inhibitor II. Note the lack of interference with the Geranylgeranylation (Rho/Rac) pathway.

Experimental Methodologies

To validate the selectivity of FTase Inhibitor II in your own laboratory, the following protocols are recommended. These assays rely on self-validating controls (positive/negative) to ensure data integrity.

In Vitro Filter Binding Assay (Gold Standard)

This assay measures the transfer of

Reagents:

-

Enzyme: Recombinant Rat or Human FTase (purified).

-

Substrate: Biotinylated K-Ras-CVIM peptide or Recombinant H-Ras.

-

Donor:

-Farnesyl Pyrophosphate (FPP).[3] -

Inhibitor: FTase Inhibitor II (dissolved in DMSO).[4]

Protocol Workflow:

-

Preparation: Dilute FTase Inhibitor II in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 5 mM DTT). Prepare a serial dilution (0.1 nM to 10 µM).

-

Incubation: Mix Enzyme (10-50 ng) + Inhibitor +

-FPP (0.5 µM) + Ras Substrate (1 µM). -

Reaction: Incubate at 30°C for 30-60 minutes.

-

Termination: Stop reaction with 10% HCl in Ethanol or EDTA.

-

Filtration: Pass mixture through glass fiber filters (GF/B) to capture the protein/peptide precipitate. Unreacted

-FPP passes through. -

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

Validation Criteria:

-

IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

-

Control: GGTase I assay using

-GGPP and H-Ras-CVLL substrate should show <10% inhibition at 1 µM Inhibitor concentration.

Cellular Mobility Shift Assay

This assay visualizes the accumulation of unprenylated Ras in whole cells. Unprenylated Ras migrates slower on SDS-PAGE than farnesylated Ras.

Workflow Diagram:

Figure 2: Workflow for validating intracellular FTase inhibition via mobility shift.

Implications for Drug Development[1][6][7][8][9]

The "Alternative Prenylation" Escape Mechanism

While FTase Inhibitor II is highly selective, researchers must be aware of the biological redundancy in Ras processing.

-

H-Ras: Exclusively farnesylated. FTase Inhibitor II effectively blocks H-Ras membrane localization and signaling.

-

K-Ras & N-Ras: If FTase is inhibited, these isoforms can undergo alternative geranylgeranylation by GGTase I. Because FTase Inhibitor II does not inhibit GGTase I, K-Ras and N-Ras may escape inhibition and continue to drive oncogenic signaling.

-

Strategic Use: This compound is an excellent tool for dissecting H-Ras vs. K-Ras dependency but may require combination with a GGTase I inhibitor (e.g., GGTI-298) for complete Ras blockade in K-Ras mutant tumors.

Toxicity Profile

The high selectivity of FTase Inhibitor II generally results in lower cytotoxicity compared to pan-prenyltransferase inhibitors. GGTase I inhibition is often associated with higher cellular toxicity due to the disruption of Rho/Rac functions (cytoskeletal integrity). By sparing GGTase I, FTase Inhibitor II maintains cell viability in non-Ras-dependent contexts.

References

-

Manne, V. et al. (1995).[5] "Ras farnesylation as a target for novel antitumor agents: Potent and selective farnesyl diphosphate analog inhibitors of farnesyltransferase." Drug Development Research, 34(2), 121-137.

-

Lerner, E.C. et al. (1995). "Inhibition of the prenylation of K-Ras, but not H-Ras, is abolished by mutation of the CAAX box." Journal of Biological Chemistry, 270, 26770.

-

Calbiochem (Merck) . "Product Data Sheet: FTase Inhibitor II (Cat. No. 344555)."

-

Whyte, D.B. et al. (1997). "K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors." Journal of Biological Chemistry, 272(22), 14459-14464.

Sources

- 1. FTase Inhibitor II | CAS 156707-43-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

- 3. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]

- 4. Stimulatory and Suppressive Signal Transduction Regulates Vasoactive Intestinal Peptide Receptor -1 (VPAC-1) in Primary Mouse CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

Precision Inhibition of Ras Signaling: A Technical Guide to FTase Inhibitor II (FTI-277)

Executive Summary

FTase Inhibitor II (commonly identified as FTI-277 ) is a highly potent, peptidomimetic inhibitor of farnesyltransferase (FTase).[1][2] Unlike broad-spectrum cytotoxic agents, FTI-277 was designed to target the post-translational modification (prenylation) required for the membrane localization of Ras superfamily GTPases.

This guide provides a technical deep-dive for researchers investigating Ras-driven oncogenesis. It details the compound's influence on the PI3K/Akt and MAPK/ERK pathways, explains the critical distinction between H-Ras and K-Ras sensitivity, and offers self-validating experimental protocols.

Part 1: Mechanistic Foundation

The Prenylation Blockade

Ras proteins (H-Ras, K-Ras, N-Ras) are synthesized as cytosolic precursors. To become biologically active, they must anchor to the inner plasma membrane. This is mediated by the CAAX box motif at the C-terminus.[3]

-

Native Process: FTase transfers a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CAAX box.

-

FTI-277 Action: FTI-277 mimics the CAAX tetrapeptide (Cys-Val-Ile-Met). It acts as a potent competitive inhibitor, binding to the peptide-binding site of the FTase enzyme.

-

Result: Ras remains cytosolic (unprocessed). Without membrane anchorage, Ras cannot recruit Raf (initiating MAPK signaling) or bind the p110 subunit of PI3K.

The "Escape" Mechanism (Critical Experimental Insight)

-

H-Ras: Exclusively farnesylated. FTI-277 effectively abolishes H-Ras signaling.

-

K-Ras: In the presence of FTI-277, K-Ras (the most common oncogenic mutation) can undergo alternative prenylation by Geranylgeranyltransferase I (GGTase I). This "rescue" pathway allows K-Ras to maintain membrane association and signaling, rendering FTI-277 less effective in K-Ras driven models unless combined with a GGTase inhibitor.

Part 2: Impact on Signaling Architecture

Influence on MAPK/ERK Pathway

In H-Ras driven models (e.g., v-Ha-Ras transformed NIH3T3 cells), FTI-277 induces a complete blockade of the canonical proliferative pathway:

-

Ras-GTP Loading: Blocked (due to cytosolic sequestration).

-

Raf-1 Recruitment: Inhibited.

-

MEK1/2 Phosphorylation: Decreased.

-

ERK1/2 Phosphorylation: Significant reduction in p-ERK (Thr202/Tyr204), leading to G1 cell cycle arrest.

Influence on PI3K/Akt Pathway

The impact on the PI3K/Akt survival pathway is context-dependent, a nuance often missed in general literature.

-

Oncological Context (H-Ras Tumors): FTI-277 inhibits the Ras-p110 interaction, reducing PIP3 generation and subsequent Akt phosphorylation (Ser473). This loss of survival signaling is the primary driver of FTI-induced apoptosis (via Bad/Bim activation).

-

Paradoxical Activation (Vascular Smooth Muscle): In specific non-malignant tissues, such as vascular smooth muscle cells (VSMCs), FTI-277 has been observed to upregulate Akt signaling to prevent calcification, suggesting a complex feedback loop in non-transformed cells (Ponnusamy et al., 2018).

Visualizing the Blockade

The following diagram illustrates the intervention point of FTI-277 and the K-Ras escape route.

Caption: Mechanism of FTI-277 inhibition showing the blockade of H-Ras farnesylation and the K-Ras alternative prenylation escape route.

Part 3: Experimental Protocols

Preparation and Solubility

FTI-277 (Formula: C15H21N3O4S2) is hydrophobic.

-

Stock Solution: Dissolve in DMSO to create a 10 mM stock.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute in culture media. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

In Vitro Efficacy Protocol (Western Blot)

This protocol validates the inhibition of Ras processing and downstream signaling.

Objective: Observe the "mobility shift" of Ras (unprocessed Ras migrates more slowly than processed Ras) and reduction in p-ERK/p-Akt.

| Step | Action | Technical Note |

| 1. Seeding | Seed cells (e.g., H-Ras transformed NIH3T3) at | Allow 24h attachment. |

| 2. Treatment | Treat with FTI-277 dose curve: 0, 0.1, 1.0, 10 | 0.1 |

| 3. Incubation | Incubate for 24 hours . | Shorter times (4h) may show p-ERK drop, but Ras shift takes longer. |

| 4. Lysis | Lyse in RIPA buffer with protease/phosphatase inhibitors. | Essential to preserve phosphorylation states. |

| 5. Detection | Western Blot targets: Pan-Ras, p-ERK (Thr202/Tyr204), p-Akt (Ser473), Cleaved Caspase-3. | Success Marker: Appearance of a higher molecular weight Ras band (unprocessed). |

Quantitative Data Summary (Typical Values)

The following table summarizes expected inhibitory concentrations (

| Target / Effect | Typical | Biological Context |

| FTase Enzyme (Cell-free) | 0.5 – 1.0 nM | Direct enzymatic inhibition. |

| H-Ras Processing (Cell) | 50 – 100 nM | Prevention of membrane localization. |

| K-Ras Processing (Cell) | > 10 | Resistant due to GGTase rescue. |

| Apoptosis Induction | 5 – 20 | Requires higher doses than processing inhibition. |

Part 4: Troubleshooting & Expert Insights

Why is my FTI treatment failing?

If you observe Ras processing inhibition (mobility shift) but no apoptosis or growth arrest , consider:

-

K-Ras Dominance: Your cell line may be driven by K-Ras. Check the mutation status. If K-Ras is the driver, FTI-277 alone is insufficient.

-

Alternative Pathways: The tumor may have activating mutations in BRAF or PIK3CA, which are downstream of Ras. FTI-277 cannot block constitutive activity below the level of Ras.

The Control Experiment

Always include an inactive analog control if available (e.g., FTI-276 , the carboxylic acid precursor, though FTI-277 is the methyl ester prodrug which is more cell-permeable). Alternatively, use Manumycin A (FTase Inhibitor I) as a comparator, though it has different off-target effects.

References

-

Lerner, E. C., et al. (1995). Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes.[4] Journal of Biological Chemistry.

-

Ponnusamy, A., et al. (2018). FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis.[5] PLOS ONE.

-

Lee, S. H., et al. (2020). FTI-277 and GGTI-289 induce apoptosis via inhibition of the Ras/ERK and Ras/mTOR pathway in head and neck squamous cell carcinoma cell lines. Journal of the Balkan Union of Oncology (JBUON).

-

Whyte, D. B., et al. (1997). K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors. Journal of Biological Chemistry.

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medkoo.com [medkoo.com]

- 3. JCI - GGTase-I deficiency reduces tumor formation and improves survival in mice with K-RAS–induced lung cancer [jci.org]

- 4. caymanchem.com [caymanchem.com]

- 5. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impact of FTase Inhibitor II on Centrosome Organization and Mitosis

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted impact of Farnesyltransferase (FTase) Inhibitor II (FTI-277) on critical cellular processes, namely centrosome organization and mitosis. We will delve into the underlying molecular mechanisms, provide validated experimental protocols for investigation, and discuss the interpretation of potential outcomes.

Part 1: The Central Role of Protein Farnesylation in Cell Cycle Control

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate group is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[1] This reaction is catalyzed by the enzyme farnesyltransferase (FTase). The addition of this lipid moiety increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often a prerequisite for its biological activity and participation in signaling cascades.[1][2]

Several key proteins integral to cell cycle regulation are known substrates of FTase. These include:

-

Ras family proteins: These small GTPases are central regulators of cell proliferation and differentiation. Their farnesylation is required for membrane localization and subsequent activation of downstream signaling pathways.[3][4][5]

-

Rho family GTPases: This family, including RhoA and Cdc42, are master regulators of the cytoskeleton.[6][7] Their activity is essential for processes like centrosome duplication and separation, mitotic spindle formation, and cytokinesis.[8][9]

-

Nuclear Lamins: Lamin A and B, farnesylated proteins, are critical components of the nuclear lamina, providing structural support to the nucleus and playing roles in chromatin organization and the disassembly and reassembly of the nuclear envelope during mitosis.[10][11][12]

-

Kinetochore Proteins: Proteins such as CENP-E, CENP-F, and Spindly are farnesylated and play vital roles in attaching chromosomes to the mitotic spindle and in the spindle assembly checkpoint.[2][10][13]

Disruption of the farnesylation of these and other proteins can have profound effects on the fidelity of cell division.

Part 2: FTase Inhibitor II (FTI-277) - A Potent Tool for Probing Farnesylation

FTase Inhibitor II, also known as FTI-277, is a highly potent and selective peptidomimetic inhibitor of FTase.[14][15] It functions by competing with the protein substrate for the active site of the enzyme, thereby preventing the transfer of the farnesyl group.[5] This inhibition leads to the accumulation of non-farnesylated, and often non-functional, forms of key regulatory proteins. While initially developed as an anti-cancer agent to target oncogenic Ras, its effects are now understood to be much broader due to the wide range of FTase substrates.[4][16]

The inhibition of FTase by FTI-277 sets off a cascade of downstream effects. For example, the prevention of Ras farnesylation can block oncogenic signaling.[16] Similarly, disrupting the farnesylation of nuclear lamins can lead to aberrant nuclear morphology and defects in mitosis.[10][11] The study of these effects provides valuable insights into the fundamental roles of farnesylated proteins.

Part 3: Unraveling the Impact of FTase Inhibition on Centrosome Integrity

The centrosome is the primary microtubule-organizing center in animal cells, playing an indispensable role in the formation of the bipolar mitotic spindle, which is essential for accurate chromosome segregation.[17] The proper duplication and separation of centrosomes are tightly regulated events.

Recent studies have revealed that inhibition of FTase can lead to significant defects in centrosome organization.[1][18] Treatment with FTase inhibitors has been shown to cause a centrosome separation defect .[1][18] This failure of the duplicated centrosomes to properly migrate to opposite poles of the cell during prophase results in the formation of monopolar or multipolar spindles, which in turn leads to mitotic catastrophe and aneuploidy.[18][19]

The underlying cause of this phenotype is linked to the inhibition of farnesylation of multiple proteins. The mislocalization of Rho GTPases can disrupt the cytoskeletal forces required for centrosome migration.[8] Furthermore, the inhibition of lamin B farnesylation has been implicated in these defects, highlighting the interconnectedness of the nuclear lamina and cytoskeletal organization.[11][18] Pericentrin, a key component of the pericentriolar material, has also been identified as an indirect target affected by FTase inhibitors, further contributing to centrosome dysfunction.[1][18]

Visualizing the Pathway to Centrosome Disorganization

Caption: FTI-277 inhibits FTase, preventing farnesylation of key proteins, leading to failed centrosome separation.

Experimental Protocol: Immunofluorescence Analysis of Centrosome Number and Separation

This protocol provides a robust method for visualizing and quantifying centrosome abnormalities following treatment with FTase Inhibitor II.

Rationale: This immunofluorescence protocol uses antibodies against γ-tubulin to specifically mark the pericentriolar material of centrosomes and α-tubulin to visualize the mitotic spindle. This allows for the direct assessment of centrosome number, position, and the integrity of the spindle apparatus in individual cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, U2OS) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

-

Allow cells to adhere for 24 hours.

-

Prepare a stock solution of FTase Inhibitor II (e.g., 10 mM in DMSO).

-

Treat cells with the desired final concentration of FTase Inhibitor II (a typical starting range is 5-20 µM) or a vehicle control (DMSO) for 24-48 hours.

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]

-

-

Permeabilization and Blocking:

-

Aspirate the fixative and wash the coverslips three times with PBS for 5 minutes each.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.[20]

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies (e.g., mouse anti-γ-tubulin and rabbit anti-α-tubulin) in the blocking buffer according to the manufacturer's recommendations.

-

Invert the coverslips onto a drop of the primary antibody solution on a piece of parafilm in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with wash buffer (0.1% Tween-20 in PBS) for 5 minutes each.

-

Dilute fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 568) in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[22]

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with wash buffer for 5 minutes each.

-

Perform a final wash in PBS.

-

Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Briefly rinse with PBS and mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a high-resolution fluorescence microscope.

-

Quantify the percentage of mitotic cells exhibiting centrosome amplification (>2 centrosomes) or failed centrosome separation (centrosomes clustered at one pole).

-

Part 4: Mitotic Progression in Peril: The Downstream Consequences

The disorganization of centrosomes directly impacts the fidelity of mitosis. A properly formed bipolar spindle is a prerequisite for the alignment of chromosomes at the metaphase plate and their subsequent equal segregation into daughter cells. Inhibition of farnesylation can lead to a variety of mitotic defects.[23]

-

Chromosome Congression Failure: The inability to form a bipolar spindle prevents chromosomes from attaching correctly and aligning at the metaphase plate.[2]

-

Mitotic Arrest: The spindle assembly checkpoint (SAC) is a surveillance mechanism that halts the cell cycle in the presence of unattached chromosomes.[24] The defects caused by FTase inhibition often activate the SAC, leading to a prolonged prometaphase/metaphase arrest.[23][24]

-

Aneuploidy and Cell Death: If the SAC is overcome or faulty, cells may exit mitosis without proper chromosome segregation, leading to aneuploidy, a hallmark of cancer. Often, the severe mitotic defects trigger apoptosis.[14]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol uses propidium iodide (PI), a DNA intercalating agent, to quantify the DNA content of cells. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25] An accumulation of cells in the G2/M phase is indicative of a mitotic arrest, a common outcome of treatment with drugs that disrupt mitosis, such as FTase inhibitors.[26][27]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to ~70% confluency.

-

Treat cells with FTase Inhibitor II or vehicle control as described in the previous protocol for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells to ensure all cells, including those that have detached due to mitotic arrest or apoptosis, are analyzed.

-

Trypsinize the adherent cells and combine them with the supernatant from each well.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel to accurately resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.

-

Collect at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Visualizing the Experimental Workflow

Caption: A unified workflow for analyzing the effects of FTI-277 on centrosomes and the cell cycle.

Part 5: Data Interpretation and Expected Outcomes

Following treatment with an effective concentration of FTase Inhibitor II, a researcher should expect to observe distinct, quantifiable phenotypes.

Table 1: Summary of Expected Quantitative Data

| Assay | Endpoint Measured | Vehicle Control (Expected) | FTase Inhibitor II (Expected) |

| Immunofluorescence | Mitotic cells with >2 centrosomes | < 5% | Increased (e.g., 20-40%) |

| Mitotic cells with monopolar/clustered centrosomes | < 2% | Significantly Increased (e.g., 30-60%) | |

| Mitotic cells with misaligned chromosomes | < 5% | Significantly Increased (e.g., 50-80%) | |

| Flow Cytometry | % of cells in G0/G1 Phase | ~50-60% | Decreased |

| % of cells in S Phase | ~20-30% | Variable / Slightly Decreased | |

| % of cells in G2/M Phase | ~10-15% | Significantly Increased (e.g., 30-50%) |

Self-Validating System & Troubleshooting:

-

Positive Control: The vehicle-treated cells serve as the negative control. A known mitotic inhibitor like taxol or nocodazole can serve as a positive control for G2/M arrest.

-

Dose-Response: The observed effects should be dose-dependent. A lack of response may indicate an insufficient concentration or treatment time, while excessive cell death might suggest the concentration is too high.

-

Antibody Validation: Ensure the specificity of your primary antibodies by running a western blot or using cells where the target protein is knocked down.

-

Flow Cytometry Gating: Properly gate your cell population to exclude debris and doublets, which can skew cell cycle analysis.

Part 6: Concluding Insights and Future Directions

FTase Inhibitor II is a powerful chemical tool that has uncovered the profound reliance of centrosome integrity and mitotic progression on protein farnesylation. The primary mechanism of its mitotic disruption appears to be a failure of centrosome separation, leading to spindle abnormalities, mitotic arrest, and ultimately, cell death or aneuploidy.[1][18]

This detailed understanding has significant implications for drug development, particularly in oncology. While initial efforts focused on Ras, the broader effects on mitosis suggest that FTIs could be effective in tumors with wild-type Ras.[23] Furthermore, there is potential for synergistic effects when combining FTIs with microtubule-targeting agents like taxanes.[24] Future research should continue to identify the full spectrum of farnesylated proteins involved in mitosis to refine therapeutic strategies and further unravel the complex regulation of cell division.

References

-

The Identification and Functional Analysis of mRNA Localizing to Centrosomes - Frontiers. (URL: [Link])

-

Preventing farnesylation of the dynein adaptor Spindly contributes to the mitotic defects caused by farnesyltransferase inhibitors | Molecular Biology of the Cell. (URL: [Link])

-

An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC. (URL: [Link])

-

Protein farnesylation inhibitors cause donut-shaped cell nuclei attributable to a centrosome separation defect - PubMed. (URL: [Link])

-

What are Ftase inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

-

Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC. (URL: [Link])

-

Disruption of lamin B1 and lamin B2 processing and localization by farnesyltransferase inhibitors - ResearchGate. (URL: [Link])

-

Farnesyl transferase inhibitors cause enhanced mitotic sensitivity to taxol and epothilones - PMC - NIH. (URL: [Link])

-

Protein farnesylation inhibitors cause donut-shaped cell nuclei attributable to a centrosome separation defect - PubMed Central. (URL: [Link])

-

Farnesyl transferase inhibitors cause enhanced mitotic sensitivity to taxol and epothilones - PubMed. (URL: [Link])

-

Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. (URL: [Link])

-

Rho GTPases as regulators of mitosis and cytokinesis in mammalian cells - PMC - NIH. (URL: [Link])

-

Immunofluorescence-based Determination of Centrosome Number in Tissue Samples. (URL: [Link])

-

Controlling the switches: Rho GTPase regulation during animal cell mitosis - PMC. (URL: [Link])

-

The farnesyl transferase inhibitor RPR-130401 does not alter radiation susceptibility in human tumor cells with a K-Ras mutation in spite of large changes in ploidy and lamin B distribution - PMC - PubMed Central. (URL: [Link])

-

Cell Cycle Analysis. (URL: [Link])

-

New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC - NIH. (URL: [Link])

-

Indirect immunofluorescence staining of mitotic spindle abnormalities.... - ResearchGate. (URL: [Link])

-

Farnesylated lamins, progeroid syndromes and farnesyl transferase inhibitors | Journal of Cell Science | The Company of Biologists. (URL: [Link])

-

Cell cycle regulation of Rho signaling pathways - PMC - NIH. (URL: [Link])

-

A novel role of farnesylation in targeting a mitotic checkpoint protein, human Spindly, to kinetochores - Rockefeller University Press. (URL: [Link])

-

Rho family of GTPases - Wikipedia. (URL: [Link])

-

Easy Intracellular Immufluorescence Microscopy Protocol. (URL: [Link])

-

Basic Methods of Cell Cycle Analysis - MDPI. (URL: [Link])

-

The RHO Family GTPases: Mechanisms of Regulation and Signaling - MDPI. (URL: [Link])

Sources

- 1. Protein farnesylation inhibitors cause donut-shaped cell nuclei attributable to a centrosome separation defect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. apexbt.com [apexbt.com]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Rho GTPases as regulators of mitosis and cytokinesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho family of GTPases - Wikipedia [en.wikipedia.org]

- 8. Controlling the switches: Rho GTPase regulation during animal cell mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle regulation of Rho signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The farnesyl transferase inhibitor RPR-130401 does not alter radiation susceptibility in human tumor cells with a K-Ras mutation in spite of large changes in ploidy and lamin B distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. rupress.org [rupress.org]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Frontiers | The Identification and Functional Analysis of mRNA Localizing to Centrosomes [frontiersin.org]

- 18. Protein farnesylation inhibitors cause donut-shaped cell nuclei attributable to a centrosome separation defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. biotium.com [biotium.com]

- 22. med.upenn.edu [med.upenn.edu]

- 23. Farnesyl transferase inhibitors cause enhanced mitotic sensitivity to taxol and epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Farnesyl transferase inhibitors cause enhanced mitotic sensitivity to taxol and epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cancer.wisc.edu [cancer.wisc.edu]

- 26. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Preparation and Handling of FTase Inhibitor II (Manumycin A) Stock Solutions

[1][2][3]

Executive Summary & Chemical Profile[3]

FTase Inhibitor II , chemically known as Manumycin A , is a natural polyketide antibiotic isolated from Streptomyces parvulus.[1][2] It functions as a potent, cell-permeable, and competitive inhibitor of Farnesyltransferase (FTase) with respect to the farnesyl pyrophosphate (FPP) substrate.[1] By blocking the post-translational farnesylation of Ras proteins, it prevents their localization to the plasma membrane, thereby inhibiting Ras-dependent signaling pathways (e.g., MAPK/ERK).[1][3]

Critical Handling Note: Manumycin A is light-sensitive and moisture-sensitive .[1] Successful experimentation requires strict adherence to anhydrous preparation conditions and light protection (amber vials).[1]

Chemical Dossier

| Property | Specification |

| Common Name | FTase Inhibitor II; Manumycin A |

| CAS Number | 52665-74-4 |

| Molecular Weight | 550.64 g/mol |

| Formula | C₃₁H₃₈N₂O₇ |

| Appearance | Yellow to orange powder/crystalline solid |

| Primary Solubility | DMSO (up to 10-20 mM standard; max ~90 mM with sonication) |

| Secondary Solubility | Methanol, Ethanol (lower solubility than DMSO) |

| Insolubility | Water, PBS (aqueous buffers) |

Mechanism of Action

To understand the necessity of proper dosing, one must visualize the competitive nature of the inhibition.[1] Manumycin A mimics the farnesyl pyrophosphate (FPP) substrate, competitively binding to the CAAX binding site of the FTase enzyme.[1]

Figure 1: Competitive inhibition of Ras farnesylation by Manumycin A, preventing membrane translocation.[1]

Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is ideal for downstream dilution to typical IC₅₀ working concentrations (often 0.5 µM – 10 µM) while keeping the final DMSO concentration below toxic thresholds (<0.1%).[1]

Materials Required[2][3][6][7][8][9][10][11]

-

Compound: FTase Inhibitor II (Manumycin A), 1 mg or 5 mg vial.[4][1]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[1]

-

Why Anhydrous? Water promotes hydrolysis of the polyketide chain.[1]

-

-

Vials: Amber borosilicate glass vials or black microcentrifuge tubes (Light protection).

-

Equipment: Vortex mixer, Microcentrifuge, Analytical balance (if not pre-weighed).

Step-by-Step Methodology

Step 1: Environmental Control

Manumycin A is sensitive to photo-oxidation.[1]

-

Action: Dim the lights in the biosafety cabinet or work area.

-

Action: Wrap non-amber tubes in aluminum foil immediately if amber tubes are unavailable.

Step 2: Calculation

Calculate the volume of DMSO required based on the mass of the compound.[1]

Step 3: Solubilization

-

Bring the vial of Manumycin A to room temperature before opening (prevents condensation).[1]

-

Add the calculated volume of Anhydrous DMSO directly to the product vial.[1]

-

Vortex vigorously for 30–60 seconds.

-

Observation: The solution should appear clear yellow/orange.[1] If particles persist, sonicate in a water bath for 2–5 minutes (keep temperature <30°C).

Step 4: Aliquoting and Storage

Avoid repeated freeze-thaw cycles, which degrade the compound.[1]

-

Dispense the stock solution into small aliquots (e.g., 20–50 µL) inside sterile amber tubes.

-

Overlay with inert gas (Nitrogen or Argon) if available to prevent oxidation.[1]

-

Seal tightly.[1]

Figure 2: Workflow for the preparation and storage of Manumycin A stock solutions.

Storage and Stability

| Condition | Duration | Notes |

| Solid Powder (-20°C) | 2–4 Years | Store desiccated; protect from light.[1] |

| DMSO Stock (-20°C) | 1 Month | Critical: Seal tightly to prevent DMSO hygroscopy.[1] |

| DMSO Stock (-80°C) | 3–6 Months | Preferred for long-term storage.[1] |

| Aqueous Dilution | < 24 Hours | Prepare fresh immediately before use.[1] Unstable in water.[1] |

QC Check: Before using a frozen aliquot, thaw completely and vortex. Inspect for precipitates. If the solution is cloudy or has changed color significantly (e.g., to dark brown), discard it.[1]

Application in Cell Culture[3][8]

When applying FTase Inhibitor II to cells, the goal is to maintain the inhibitor in solution while minimizing DMSO cytotoxicity.[1]

-

Dilution Strategy: Do not add the 10 mM stock directly to the cell culture dish if the volume is small, as local high concentrations of DMSO can kill cells instantly.[1]

-

Intermediate Dilution (Optional): Prepare a 10x or 100x intermediate solution in culture media immediately before treatment.

-

Example: To achieve 5 µM final concentration:

-

Dilute 10 mM stock 1:100 in media

100 µM (Intermediate). -

Add Intermediate 1:20 to cells

5 µM Final.[1]

-

-

-

DMSO Control: Always run a "Vehicle Control" containing the same volume of DMSO (e.g., 0.05%) without the inhibitor to normalize data.[1]

Typical Working Concentrations:

References

-

Hara, M., et al. (1993).[1] "Identification of Ras farnesyltransferase inhibitors by microbial screening." Proceedings of the National Academy of Sciences, 90(6), 2281-2285.[1] Link[1]

-

Kohl, N. E., et al. (1993).[1] "Selective inhibition of ras-dependent transformation by a farnesyltransferase inhibitor."[1][2][5][6] Science, 260(5116), 1934-1937.[1] Link[1]

-

Di Paolo, A., et al. (2001).[1] "Manumycin A, a specific farnesyltransferase inhibitor, induces apoptosis in anaplastic thyroid cancer cell lines."[1] European Journal of Cancer, 37(12), 1547-1555.[1] Link

-

Cayman Chemical. "Manumycin A Product Information & Solubility." Cayman Chemical Product Data Sheet. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]